

EML741: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest		
Compound Name:	EML741	
Cat. No.:	B1192707	Get Quote

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Abstract

EML741 is a potent and selective inhibitor of the histone lysine methyltransferases G9a and G9a-like protein (GLP), with a secondary inhibitory activity against DNA methyltransferase 1 (DNMT1). Its discovery represents a successful application of scaffold hopping from a known quinazoline-based inhibitor series to a novel benzodiazepine chemotype. This strategic molecular redesign resulted in a compound with high in vitro and cellular potency, improved permeability, and low cytotoxicity. **EML741** serves as a valuable chemical probe for studying the biological roles of G9a/GLP and DNMT1 in various physiological and pathological processes, and as a potential starting point for the development of novel therapeutics targeting epigenetic mechanisms. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **EML741**, including detailed experimental protocols and a summary of its key quantitative data.

Discovery of EML741: A Scaffold Hopping Approach

The discovery of **EML741** was driven by the need for novel, potent, and selective inhibitors of the histone methyltransferases G9a and GLP, which are implicated in various diseases, including cancer. The development of **EML741** originated from the well-established class of quinazoline-based G9a/GLP inhibitors. Through a rational drug design strategy known as scaffold hopping, the quinazoline core was replaced with a 3H-benzo[e][1][2]diazepine scaffold. This modification aimed to improve the compound's physicochemical properties, such as



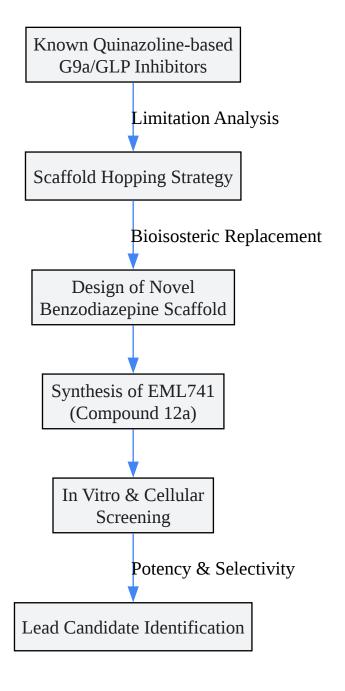


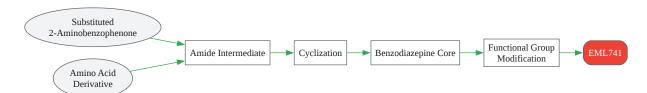


permeability, while maintaining or enhancing its biological activity. **EML741**, also referred to as compound 12a in the primary literature, emerged from this effort as a lead candidate with a promising profile.[1]

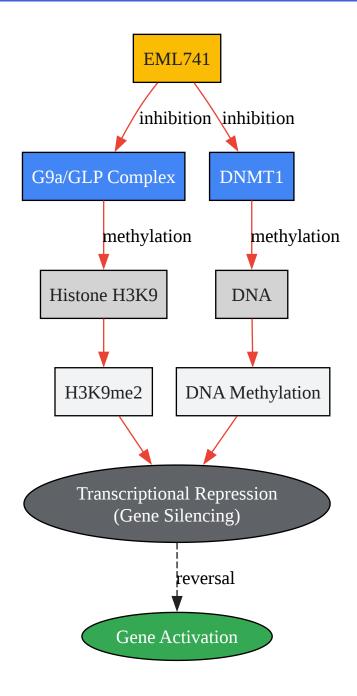
The logical workflow for the discovery of **EML741** can be visualized as follows:











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